molecular formula C21H17FN4O4S B2965025 N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-21-2

N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2965025
CAS RN: 1251633-21-2
M. Wt: 440.45
InChI Key: HSKRKJVSLLAOLK-UHFFFAOYSA-N
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Description

The compound “N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against B. subtilis and E. coli .


Synthesis Analysis

The synthesis of similar compounds has been achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The molecular weight of a similar compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is 291 g/mol .

Scientific Research Applications

Herbicidal Applications

Compounds containing [1,2,4]triazolo[4,3-a]pyridine and sulfonamide groups have been explored for their herbicidal activity. For instance, [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, a mechanism often targeted for herbicidal action. These compounds exhibit high herbicidal activity and faster degradation rates in soil, making them promising candidates for agricultural applications (Chen et al., 2009). Additionally, novel sulfone derivatives with a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal activities and insecticidal activity, further underscoring their utility in pest management (Xu et al., 2017).

Antimicrobial Applications

The [1,2,4]triazolo[4,3-a]pyridine and sulfonamide structural motifs have also been investigated for their antimicrobial properties. Several compounds in this class have been synthesized and screened for antimicrobial activity, demonstrating effectiveness against a variety of bacterial and fungal pathogens. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (Abdel-Motaal et al., 2014).

Anticancer Applications

In the realm of anticancer research, [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been modified to explore their potential as PI3K inhibitors, a key target in cancer therapy. Modifications to the acetamide group in these compounds have led to derivatives with potent antiproliferative activities in vitro against various human cancer cell lines, alongside reduced acute oral toxicity. This highlights their promise as anticancer agents with lower side effects (Wang et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-18-4-2-1-3-15(18)12-26(16-5-7-19-20(11-16)30-10-9-29-19)31(27,28)17-6-8-21-24-23-14-25(21)13-17/h1-8,11,13-14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKRKJVSLLAOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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